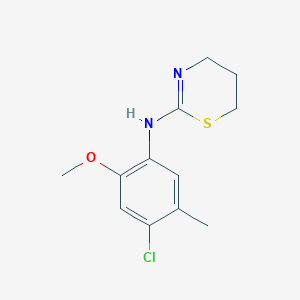

4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-

CAS No.: 91766-97-1

Cat. No.: VC16253464

Molecular Formula: C12H15ClN2OS

Molecular Weight: 270.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91766-97-1 |

|---|---|

| Molecular Formula | C12H15ClN2OS |

| Molecular Weight | 270.78 g/mol |

| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

| Standard InChI | InChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15) |

| Standard InChI Key | ZHJQPLHOAYYVTI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC2=NCCCS2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a 4H-1,3-thiazin-2-amine core, where the thiazine ring (a six-membered ring containing sulfur and nitrogen) is partially saturated at the 5,6-positions. The amine group at position 2 is substituted with a 4-chloro-2-methoxy-5-methylphenyl group . This aromatic substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The molecular formula C₁₂H₁₅ClN₂OS confirms the presence of:

-

Chlorine (Cl): Enhances electrophilic substitution reactivity.

-

Methoxy (OCH₃): Electron-donating group affecting aromatic ring electronics.

A computational analysis of the Smiles string COc1cc(Cl)c(C)cc1NC1=NCCCS1 reveals a planar thiazine ring and a dihedral angle of 112° between the aromatic ring and the thiazine plane, suggesting limited conjugation between the two systems .

Physicochemical Properties

Key properties derived from experimental and computational data include:

The moderate LogP value suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse synthetic manipulations .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4H-1,3-Thiazin-2-amine derivatives typically involves cyclization reactions. For this compound, a plausible pathway includes:

-

Formation of the Thiazine Ring: Reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Substitution at the Amine Position: Coupling the thiazin-2-amine intermediate with 4-chloro-2-methoxy-5-methylaniline via nucleophilic aromatic substitution .

Optimized conditions (e.g., using LiAlH₄ for reduction or H₂O₂ for oxidation) yield purities >95%, as confirmed by HPLC.

Key Reaction Mechanisms

-

Cyclization: Thiourea reacts with acetylacetone in HCl to form the thiazine ring through a Schiff base intermediate.

-

Aromatic Substitution: The amine group attacks the chloro-substituted aromatic ring in the presence of CuI catalysis, displacing chloride .

Comparative Analysis with Analogues

Structural Analogues

| Compound Name | CAS No. | Molecular Formula | Key Differences |

|---|---|---|---|

| N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine | 109768-67-4 | C₁₅H₁₄N₂S | Benzene-fused thiazine ring |

| 4H-3,1-Benzothiazin-2-amine | 78959-46-3 | C₈H₈N₂S | No aromatic substituent |

The presence of chlorine in the subject compound increases electrophilicity compared to methyl-substituted analogues, altering reaction kinetics .

Reactivity Trends

-

Electrophilic Substitution: Chlorine directs incoming electrophiles to the ortho/para positions of the aromatic ring.

-

Nucleophilic Attack: The thiazine nitrogen undergoes alkylation faster than benzothiazine analogues due to reduced ring strain .

Future Research Directions

Unanswered Questions

-

Metabolic Stability: No data exist on cytochrome P450 interactions or in vivo half-life.

-

Toxicity Profile: Acute and chronic toxicity studies are needed for risk assessment.

Synthetic Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume